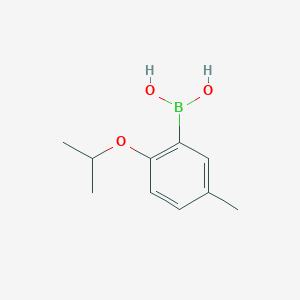![molecular formula C5H9NO B1307477 2-Oxa-5-azabicyclo[2.2.1]heptane CAS No. 279-33-4](/img/structure/B1307477.png)
2-Oxa-5-azabicyclo[2.2.1]heptane
Overview
Description
2-Oxa-5-azabicyclo[2.2.1]heptane is a bicyclic compound that has been the subject of various studies due to its potential applications in drug discovery and synthesis of complex organic molecules. The structure of this compound includes an oxygen atom and a nitrogen atom incorporated into a seven-membered ring system, which can serve as a versatile intermediate for the construction of more complex chemical entities .
Synthesis Analysis
The synthesis of this compound derivatives has been approached through different methodologies. An efficient method for synthesizing (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane from trans-4-hydroxy-L-proline was developed, achieving a 70% overall yield in six steps, using benzyloxycarbonyl (Cbz) as a protecting group for the amine . Another approach involved the preparation of chiral 7-oxa-2-azabicyclo[2.2.1]heptane through an intramolecular hydrogen abstraction reaction promoted by N-radicals in carbohydrates . Additionally, the synthesis of related structures, such as 3-oxa- and 3-azabicyclo[4.1.0]heptanes, was achieved by gold-catalyzed cycloisomerization of cyclopropenes .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been studied using nuclear magnetic resonance (NMR) spectroscopy. Variable temperature studies have been conducted to analyze the NMR spectra of N-benzoyl derivatives of this compound, providing insights into the dynamics of the molecule, such as the energy barrier for N-CO rotation .
Chemical Reactions Analysis
The bicyclic structure of this compound allows it to participate in various chemical reactions. For instance, the Diels–Alder cycloaddition has been used to obtain fused 4-oxo-1,3-diazabicyclo[4.1.0]heptane-6-carboxylates, showcasing the compound's reactivity and potential for creating complex molecular architectures . Moreover, the compound has been used as a building block for the synthesis of novel heteroaryl-annulated bicyclic morpholines .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the general properties of such bicyclic compounds can be inferred. These compounds are likely to have unique stereochemical and electronic characteristics due to their rigid and strained ring systems, which can influence their reactivity and physical properties such as solubility and melting points.
Scientific Research Applications
Synthesis and Structural Analysis
2-Oxa-5-azabicyclo[2.2.1]heptane derivatives have been synthesized from hydroxy-L-proline, with their nuclear magnetic resonance (NMR) spectra analyzed to understand molecular structure and behavior. This research provides insights into the molecular dynamics of these compounds, particularly in terms of energy barriers for certain molecular rotations (Portoghese & Turcotte, 1971).
Development of Functional Analogues
Researchers have developed a method to synthesize C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, which are analogues of γ-amino butyric acid (GABA). This method, which uses 4R-hydroxy-l-proline as a starting point, has led to the creation of backbone-constrained analogues of FDA-approved drugs like baclofen and pregabalin (Garsi et al., 2022).
Medicinal Chemistry Applications
The synthesis of novel morpholine amino acids, including this compound-4-carboxylic acid, has been achieved. These compounds can serve as compact modules in medicinal chemistry, potentially altering the physicochemical and pharmacokinetic properties of drug candidates (Kou et al., 2017).
Safety and Hazards
properties
IUPAC Name |
2-oxa-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-4-3-7-5(1)2-6-4/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQOUXNTSMWQSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394302 | |
| Record name | 2-oxa-5-azabicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
279-33-4 | |
| Record name | 2-oxa-5-azabicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of 2-Oxa-5-azabicyclo[2.2.1]heptane in medicinal chemistry?
A1: this compound serves as a valuable scaffold in medicinal chemistry due to its resemblance to morpholine. This bicyclic structure offers rigidity and can be further functionalized, making it a promising building block for designing novel compounds. Researchers have explored its use in creating constrained analogs of GABA, a neurotransmitter with known therapeutic targets [, ].
Q2: Can you provide examples of how this compound has been modified to create potential drug candidates?
A2: Researchers have successfully synthesized C-3 disubstituted 2-Oxa-5-azabicyclo[2.2.1]heptanes, introducing various alkyls or aryls at the C-3 position []. This approach led to the development of constrained analogs of baclofen and pregabalin, both FDA-approved drugs []. These structural modifications aim to modulate the compound's interactions with biological targets and potentially improve its pharmacological properties.
Q3: How has the absolute stereochemistry of this compound derivatives been confirmed?
A3: In the synthesis of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, the absolute structure was determined by single-crystal X-ray diffraction analysis. The unchanging chiral center throughout the synthesis further validated the assigned absolute configuration []. Understanding the stereochemistry is crucial as different stereoisomers can exhibit distinct biological activities.
Q4: Beyond serving as GABA analogs, are there other potential applications for this compound derivatives?
A4: Yes, research suggests that this compound derivatives, particularly the thione analogs like (±)-2-Oxa-5-azabicyclo[2.2.1]heptane-6-thione, hold promise as synthons. These compounds can be further reacted and elaborated to create diverse heteroaryl-annulated bicyclic morpholines, expanding their potential applications in medicinal chemistry [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




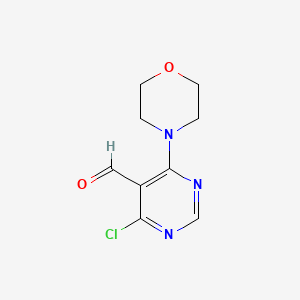
![(E)-1-(3-methoxyphenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propen-1-one](/img/structure/B1307399.png)
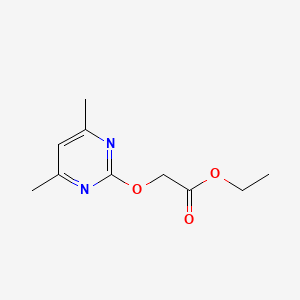
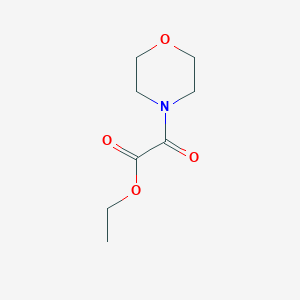
![N-[(3,4-dimethoxyphenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B1307420.png)
![Ethyl 2-[5,6-dimethyl-2-(2-phenylethenyl)benzimidazol-1-yl]acetate](/img/structure/B1307422.png)


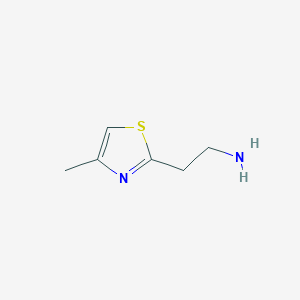
![2-[1-(3-Furylmethyl)-2-piperazinyl]ethanol](/img/structure/B1307430.png)
![Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]-](/img/structure/B1307434.png)
